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Compound of Interest

Compound Name:
(S)-tert-Butyl 3-cyanopiperazine-1-

carboxylate

Cat. No.: B168248 Get Quote

Technical Guide: (S)-tert-Butyl 3-
cyanopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of (S)-tert-Butyl 3-cyanopiperazine-
1-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry and drug

development. Due to the limited availability of specific experimental data for the (S)-enantiomer,

this document consolidates information on the closely related (R)-enantiomer and provides a

theoretical framework for the synthesis, characterization, and identification of the (S)-

enantiomer based on established chemical principles and data from analogous compounds.

Identification and Physicochemical Properties
While a specific CAS number for (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate was not

readily available in public databases at the time of this report, the corresponding (R)-

enantiomer is registered under CAS Number 1217791-74-6[1][2]. It is highly probable that the

(S)-enantiomer is also a known, albeit less documented, chemical entity. The following table

summarizes the known and predicted physicochemical properties.
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Property Value Source

CAS Number

Not available (S)-

enantiomer1217791-74-6 (R)-

enantiomer

[1][2]

Molecular Formula C₁₀H₁₇N₃O₂

Molecular Weight 211.26 g/mol [2]

Appearance
Predicted: White to off-white

solid

Storage
Recommended: 2-8°C, sealed

in dry, dark place
[2]

Synthesis and Characterization
Detailed experimental protocols for the synthesis of (S)-tert-Butyl 3-cyanopiperazine-1-
carboxylate are not extensively published. However, a plausible synthetic route can be

inferred from general methods for the functionalization of N-Boc protected piperazines.

Proposed Synthetic Pathway
The synthesis of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate would likely involve the

introduction of a cyano group at the C3 position of an appropriate N-Boc protected piperazine

precursor. Chiral resolution or asymmetric synthesis would be required to obtain the desired

(S)-enantiomer.
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Synthetic Approach

(S)-1-Boc-piperazine-3-carboxylic acid
or other chiral precursor

Functional Group
Transformation

e.g., conversion of
carboxylic acid to a

leaving group

Cyanation

Introduction of
cyano group

(S)-tert-Butyl
3-cyanopiperazine-1-carboxylate
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Caption: Proposed general synthetic workflow.

Characterization and Identification
The structural confirmation of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate would rely on a

combination of spectroscopic techniques.
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Analytical Technique Expected Observations

¹H NMR

Signals corresponding to the tert-butyl group

(singlet, ~1.4 ppm), piperazine ring protons

(multiplets, ~2.8-4.0 ppm), and a characteristic

signal for the proton at the chiral center (C3).

¹³C NMR

Resonances for the tert-butyl group, the

piperazine ring carbons, the carbonyl carbon of

the Boc group, and the nitrile carbon.

Mass Spectrometry (MS)
The molecular ion peak [M+H]⁺ would be

expected at m/z 212.14.

Infrared (IR) Spectroscopy

A characteristic absorption band for the nitrile

(C≡N) stretching vibration around 2240 cm⁻¹,

and a strong absorption for the carbonyl (C=O)

of the Boc group around 1690 cm⁻¹.

Chiral HPLC

To confirm enantiomeric purity, analysis on a

suitable chiral stationary phase would be

necessary, showing a single peak for the (S)-

enantiomer.

Experimental Protocols (Hypothetical)
The following are generalized experimental protocols for the characterization of a novel chiral

piperazine derivative, adaptable for (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For structural

elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
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Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: An electrospray ionization (ESI) mass spectrometer.

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental

composition.

Infrared (IR) Spectroscopy
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil) or

as a KBr pellet (if a solid). Alternatively, an Attenuated Total Reflectance (ATR) accessory

can be used.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Logical Workflow for Identification
The following diagram illustrates a logical workflow for the comprehensive identification and

characterization of a novel chiral compound like (S)-tert-Butyl 3-cyanopiperazine-1-
carboxylate.
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Identification Workflow

Spectroscopic Analysis

Enantiomeric Purity

Synthesis of Target Compound

Purification
(e.g., Chromatography)

Structural Elucidation

Chiral Analysis NMR
(1H, 13C, 2D)

Mass Spec
(HRMS) IR Spectroscopy

Final Characterization Chiral HPLC Polarimetry
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Caption: Logical workflow for compound identification.

Conclusion
(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate represents a valuable chiral building block for

the synthesis of complex molecules in drug discovery. While specific experimental data for this

enantiomer is not widely available, this guide provides a solid foundation for its synthesis,

characterization, and identification based on established methodologies and data from its (R)-

enantiomer. Researchers working with this compound should employ the analytical techniques

outlined herein to ensure its structural integrity and enantiomeric purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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